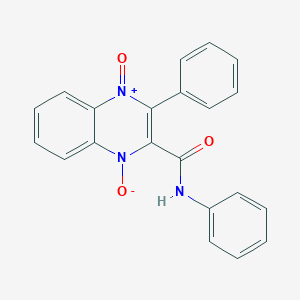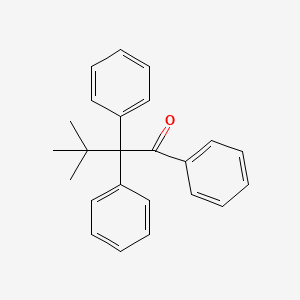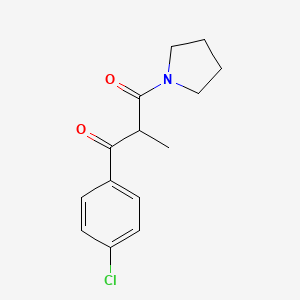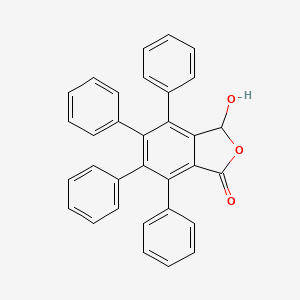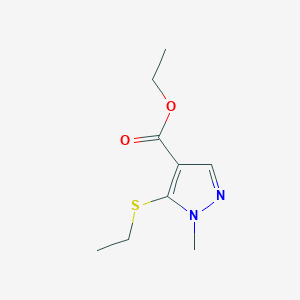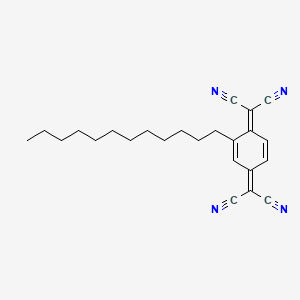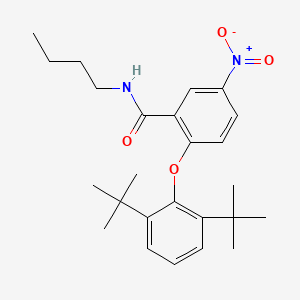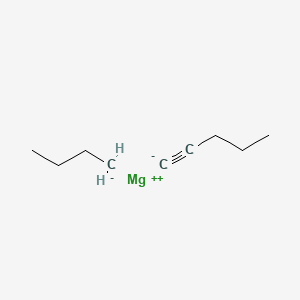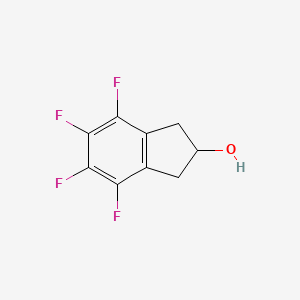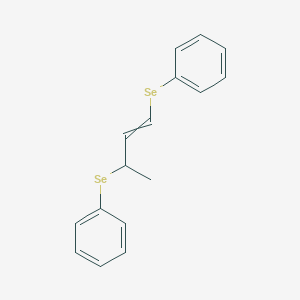
3-Phenylselanylbut-1-enylselanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylselanylbut-1-enylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylselanylbut-1-enylselanylbenzene typically involves the reaction of phenylselenyl halides with butenylselenyl derivatives under controlled conditions. One common method involves the use of diorganyl diselenides and electron-rich arenes as starting materials, promoted by visible blue light without the need for transition metal complexes or organic photocatalysts . The reaction is carried out in ethanol as a solvent under mild conditions, resulting in good to excellent yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylselanylbut-1-enylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Phenylselanylbut-1-enylselanylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-Se bonds.
Biology: Investigated for its potential biological activities, including antitumor and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Phenylselanylbut-1-enylselanylbenzene involves its interaction with molecular targets through the selenium atoms. Selenium can form strong bonds with various biomolecules, influencing biological pathways. The compound’s effects are mediated through the modulation of redox states and the formation of reactive oxygen species (ROS), which can lead to cellular responses such as apoptosis or antioxidant defense .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar chemical properties.
Phenylselenyl chloride: Used in similar synthetic applications.
Selenophenes: Selenium-containing heterocycles with distinct properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
104516-22-5 |
|---|---|
Molekularformel |
C16H16Se2 |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
3-phenylselanylbut-1-enylselanylbenzene |
InChI |
InChI=1S/C16H16Se2/c1-14(18-16-10-6-3-7-11-16)12-13-17-15-8-4-2-5-9-15/h2-14H,1H3 |
InChI-Schlüssel |
BHOKJOWYLPOBDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)

